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Kinesin-like protein KIF20A (12-20)

Cat. No.: B1575158
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Description

Overview of the Kinesin Superfamily and KIF20A Classification (Kinesin-6)

The kinesin superfamily constitutes a large group of motor proteins that are essential for various cellular functions, most notably intracellular transport. pnas.org These proteins move along microtubule tracks, powered by the hydrolysis of adenosine (B11128) triphosphate (ATP), to transport cellular cargo such as organelles and protein complexes. pnas.orgspandidos-publications.com The human genome contains 45 kinesin superfamily protein (KIF) genes, which are organized into 14 distinct families based on their structure. nih.gov

KIF20A, also known as Mitotic Kinesin-Like Protein 2 (MKLP2) or Rabkinesin-6, is a member of the Kinesin-6 family. nih.govmdpi.com A primary characteristic of the Kinesin-6 family is the central location of the motor domain within the protein's amino acid sequence. pnas.org This family, which in mammals includes KIF20A, KIF20B, and KIF23, plays a critical role in the process of cell division, particularly during anaphase and cytokinesis. mdpi.combiologists.com

Table 1: Key Characteristics of KIF20A

Characteristic Description
Gene Name KIF20A (Kinesin Family Member 20A)
Protein Aliases MKLP2, Rab6KIFL, Rabkinesin-6
Family Kinesin-6
Motor Domain Located centrally in the polypeptide chain
Primary Function Regulation of cytokinesis, intracellular transport

| Cellular Localization | Mitotic spindle, midbody, cleavage furrow, Golgi apparatus |

Historical Context of KIF20A Discovery and Initial Functional Characterization

KIF20A was first identified in 1998 as a kinesin-like protein that interacts with Rab6, a small GTPase involved in regulating membrane traffic at the Golgi apparatus. nih.gov It was initially named Rabkinesin-6. Early research highlighted its accumulation in mitotic cells, with specific localization to the central spindle during anaphase and the cleavage furrow and midbody during telophase and cytokinesis. nih.govmdpi.com

Initial functional studies quickly established its indispensable role in the final stages of cell division. Experiments using antibody inhibition demonstrated that blocking KIF20A function leads to a failure of cytokinesis, resulting in the formation of binucleated or multinucleated cells. mdpi.comnih.gov This provided direct evidence that KIF20A is required for the successful physical separation of daughter cells. nih.gov Further investigations revealed that it acts as a plus-end-directed motor, moving towards the rapidly growing end of microtubules to transport essential components for cytokinesis. mdpi.com

Foundational Significance in Fundamental Cellular Processes and Pathophysiological Contexts

The foundational importance of KIF20A lies in its dual roles in both cell division and intracellular transport. In mitosis, it is essential for the proper formation of the central spindle and the subsequent recruitment of the Chromosomal Passenger Complex (CPC) to the spindle midzone, a process vital for accurate chromosome segregation and cytokinesis. receptor.aimdpi.com During interphase, the period between cell divisions, KIF20A is involved in the retrograde transport of vesicles associated with the Golgi apparatus. receptor.ainih.gov

In pathophysiological contexts, the dysregulation of KIF20A is most prominently linked to cancer. nih.gov Elevated expression of KIF20A is observed in a multitude of cancer types and is frequently correlated with poor prognosis and advanced disease stages. nih.govmdpi.com The overexpression of KIF20A contributes to malignant characteristics by promoting uncontrolled cell proliferation and enhancing resistance to chemotherapy. nih.govnih.gov Its role in facilitating cell division makes it a critical factor in tumor growth. spandidos-publications.comnih.gov Consequently, KIF20A has emerged as a significant prognostic biomarker and a promising therapeutic target in oncology. nih.govelifesciences.org

Table 2: Documented Overexpression of KIF20A in Various Cancers

Cancer Type Association with KIF20A Overexpression Reference
Bladder Cancer Poor prognosis, higher tumor differentiation nih.govnih.gov
Breast Cancer Poor prognosis, independent prognostic factor spandidos-publications.comnih.gov
Colorectal Cancer Invasion, metastasis, advanced TNM stage nih.govnih.gov
Glioma Cell proliferation, invasion, independent prognostic factor nih.gov
Hepatocellular Carcinoma Tumor growth and aggressiveness nih.gov
Lung Adenocarcinoma Poor patient prognosis, advanced tumor stage frontiersin.org

Properties

sequence

LLSDDDVVV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Kinesin-like protein KIF20A (12-20)

Origin of Product

United States

Molecular Architecture and Functional Domains of Kinesin Like Protein Kif20a

Hierarchical Structural Organization of KIF20A Protein Domains

{ "table": { "columns": [ {"header": "Domain"}, {"header": "Primary Function"}, {"header": "Key Structural Features"} ], "rows": [ {"Domain": "N-terminal Motor Domain", "Primary Function": "Mediates motor activity, ATP hydrolysis, microtubule binding", "Key Structural Features": "Nucleotide-Binding Site (NBS), unique loop structures (L2, L6, L12), microtubule-binding interface"}, {"Domain": "Central Helical Domain", "Primary Function": "Dimerization, interaction with partner proteins", "Key Structural Features": "Contains Rab6 and myosin II binding domains"}, {"Domain": "C-terminal Tail Domain", "Primary Function": "Vesicle transport, cargo interaction", "Key Structural Features": "Regions for specific cargo binding"} ] } }

The N-terminal motor domain of KIF20A is the catalytic core of the protein, responsible for its mechanochemical activity. While sharing the canonical kinesin fold, it possesses distinct structural features that result in atypical kinetic properties compared to other kinesin families. nih.gov

A defining characteristic of the KIF20A motor domain is its perpetually open Nucleotide-Binding Site (NBS). nih.govresearchgate.net Unlike many other kinesins where the NBS adopts a closed conformation in the absence of microtubules, KIF20A's NBS is remarkably accessible to the solvent. nih.gov This open state is maintained even when the motor is not bound to a microtubule. nih.govnih.gov

This open conformation is attributed to a highly twisted central β-sheet, a feature more commonly observed in other kinesins only when they are in a microtubule-bound, nucleotide-free state. nih.govresearchgate.net Furthermore, the α0 helix is positioned outwards, contributing to the accessibility of the NBS. nih.gov This inherent openness of the active site likely facilitates a more rapid binding of nucleotides, a key step in the ATP hydrolysis cycle that powers the motor's movement. nih.gov Upon microtubule binding, the NBS loops become more ordered, and the α4 helix extends, further refining the active site for efficient catalysis. nih.gov

The motor domain of KIF20A is distinguished by the presence of several unique loop structures that are significantly longer than in other kinesins. nih.govnih.gov These insertions play crucial roles in the motor's structure and function.

L6 Insertion: The most prominent of these is a remarkably long insertion within loop L6, spanning residues Gly192-Asp295. nih.gov This insertion, a hallmark of the Kinesin-6 family, is not a disordered loop but partially folds into the core of the motor domain. nih.gov This structural integration of the L6 insertion has a profound impact on the allosteric communication between the nucleotide-binding site and the microtubule-binding interface, and it directly affects the ATPase activity of the motor. nih.govnih.gov

L2 and L12 Loops: The L2 and L12 loops are also longer in KIF20A compared to other kinesins. nih.govnih.gov These loops are integral components of the microtubule-binding interface. Their extended nature in KIF20A facilitates a specific mode of interaction with the microtubule surface. nih.govresearchgate.net Cryo-electron microscopy studies have shown that these loops become well-defined upon microtubule binding, indicating their direct involvement in the interaction. nih.gov

KIF20A interacts with microtubules through conserved regions common to the kinesin superfamily, including loops L8 and L11, and helices H4 and H6, in addition to the aforementioned L2 and L12 loops. nih.gov However, the specific amino acid composition within these regions in KIF20A leads to distinct conformational arrangements at the binding interface compared to other kinesins like Kinesin-1 or Kinesin-3. nih.govresearchgate.net This results in a unique footprint on the microtubule lattice and likely contributes to the specific regulation and function of KIF20A in the cell. The interaction is crucial for activating the ATPase activity of the motor domain and for generating processive movement along the microtubule track.

Following the N-terminal motor domain is the central helical domain, which is predicted to form a coiled-coil structure. This domain is essential for the dimerization of KIF20A, allowing two motor domains to work in concert. nih.gov Beyond its structural role in dimerization, this central stalk serves as a crucial interaction hub for other proteins. Notably, it contains binding sites for Rab6 and myosin II, which are important for its functions in vesicle transport from the Golgi apparatus. nih.gov

The C-terminal tail domain of KIF20A is the primary determinant of its cargo specificity. This region is responsible for linking the motor protein to the vesicles and other cellular structures that it transports. nih.gov While the precise mapping of all cargo interaction regions is an area of ongoing research, it is established that this domain is vital for vesicle transport. nih.gov Functional studies have indicated that the C-terminal tail is also necessary for the robust processivity of the KIF20A motor, suggesting that the interaction with cargo may influence the motor's activity. nih.gov The tail-less versions of KIF20A have been shown to be non-processive, highlighting the importance of this domain in the coordinated movement of the dimeric motor along microtubules. nih.gov

N-terminal Motor Domain

KIF20A Motor Activity and Mechanochemical Cycle

The movement of KIF20A along microtubules is powered by a tightly regulated mechanochemical cycle. This process involves the conversion of chemical energy, derived from ATP hydrolysis, into mechanical force, resulting in directed motion. psu.edu

Adenosine (B11128) Triphosphate (ATP) Hydrolysis and Mechanochemical Coupling

The motor activity of KIF20A is fundamentally dependent on the hydrolysis of ATP. The mechanochemical cycle of KIF20A exhibits an unusual coupling between its nucleotide-binding site and its microtubule-binding interface. researchgate.netinstitut-curie.orgroyalsocietypublishing.org While microtubules do activate the ATPase activity of KIF20A, the allosteric communication between these two sites is distinct from that of many other well-studied kinesins. nih.gov This atypical coupling is significantly influenced by highly divergent sequences within the motor domain, particularly the long L6 insertion, which integrates into the core of the motor and drastically affects its ATPase activity. researchgate.netinstitut-curie.orgelsevierpure.comuni-goettingen.de The cycle involves discrete conformational changes in the motor domain linked to the binding of ATP, the hydrolysis of ATP to Adenosine Diphosphate (ADP) and inorganic phosphate (B84403), and the subsequent release of these products. These structural transitions alter the affinity of the motor domain for the microtubule, driving its step-like movement.

Step in Mechanochemical CycleDescriptionInfluence of KIF20A's Structure
ATP BindingThe motor domain binds to a microtubule, followed by the binding of an ATP molecule to the nucleotide-binding site.Initiates a conformational change that promotes neck linker docking and force generation.
ATP HydrolysisATP is hydrolyzed to ADP and inorganic phosphate (Pi). The motor domain remains strongly bound to the microtubule.The long L6 loop insertion modulates the rate and efficiency of hydrolysis. researchgate.netinstitut-curie.org
Product ReleaseThe release of Pi, followed by ADP, weakens the affinity of the motor domain for the microtubule.Unusual coupling between nucleotide and microtubule-binding sites affects product release kinetics. royalsocietypublishing.org

Microtubule Plus-End Directed Motility Characteristics

KIF20A is a plus-end directed motor protein, meaning it moves along microtubule tracks from the minus-end (typically located at the cell center) towards the plus-end (often oriented towards the cell periphery). nih.govroyalsocietypublishing.org This directional movement is powered by the energy derived from ATP hydrolysis. nih.gov While capable of processive movement, where the motor takes multiple steps along a microtubule without detaching, studies on the Kinesin-6 family have shown that a majority of KIF20A's interactions with microtubules may result in static binding rather than sustained runs. nih.gov When moving, KIF20A (also known as MKLP2) has been observed to travel at an average speed of approximately 107.80 ± 31.53 nm/s. nih.gov

Motility ParameterCharacteristicReference Value
DirectionalityMoves towards the microtubule plus-end. nih.govroyalsocietypublishing.orgN/A
ProcessivityCapable of processive motility, but many interactions are static. nih.govN/A
VelocityThe average speed of movement along a microtubule.107.80 ± 31.53 nm/s nih.gov

Atypical Motility Properties and the Role of Neck Linker Length

Compared to other kinesins, KIF20A exhibits atypical motility properties, characterized by relatively low motility. researchgate.netinstitut-curie.orgnih.gov These unique characteristics are largely attributed to its distinct structural features, most notably the length of its neck linker. The neck linker is a flexible region that connects the motor domain to the central stalk and is crucial for force production and coordinating the two motor domains for processive movement. psu.edunih.gov

Research has revealed that a neck linker approximately four times longer than that found in the canonical Kinesin-1 is required for the proper activity of KIF20A. researchgate.netnih.gov This extended neck linker, a feature of Kinesin-6 family members, was once thought to hinder the coordination required for processive motility. nih.gov However, it is now understood that while this extended linker does not prevent processive movement, it may limit the motor's ability to efficiently convert a microtubule binding event into a sustained processive run. nih.gov This structural feature, along with the absence of a key "N-latch" residue found in other kinesins, contributes to the unique, slow, and less processive nature of KIF20A's motility. nih.gov

Subcellular Localization and Dynamic Spatiotemporal Regulation of Kinesin Like Protein Kif20a

Cell Cycle-Dependent Localization Patterns

The subcellular address of KIF20A is not static; rather, it is meticulously controlled in a cell cycle-dependent manner. This ensures its sequential engagement in distinct cellular events.

During interphase, the period of cell growth and DNA replication, KIF20A is primarily associated with the Golgi apparatus. nih.gov It was initially identified as a Rab6-interacting, kinesin-like protein (Rabkinesin-6). genecards.orgnih.gov Research indicates that KIF20A functions as a plus-end directed motor protein that may be required for the retrograde transport of Golgi membranes and associated vesicles along microtubules. jensenlab.orguniprot.org

Detailed studies have shown that KIF20A co-localizes with Myosin II at specific "Golgi division hotspots". nih.govnih.gov In this compartment, it plays a direct role in the fission of RAB6-positive vesicles from the Golgi complex, a process essential for maintaining the structure and secretory function of this organelle. nih.govnih.govnih.gov Its interaction with the GTP-bound forms of RAB6A and RAB6B is critical for this function. jensenlab.orguniprot.org

As the cell transitions from interphase into mitosis, the localization of KIF20A undergoes a profound and highly regulated redistribution to various structures of the mitotic apparatus. This relocalization is essential for its critical roles in chromosome segregation and cytokinesis.

Prophase: At the onset of mitosis, KIF20A accumulates in the nucleus. nih.govresearchgate.net Subsequently, it is recruited to the equatorial cortex by Myosin II just before the ingression of the cleavage furrow. nih.govresearchgate.net

Metaphase: Following the breakdown of the nuclear envelope, KIF20A is released into the cytoplasm. nih.govresearchgate.net It is a component of the mitotic spindle. uniprot.orgproteinatlas.org

Anaphase: During anaphase, KIF20A concentrates at the spindle midzone, the region of overlapping microtubules between the separating sets of chromosomes. uniprot.orge-century.us Here, it is crucial for the proper localization of the Chromosomal Passenger Complex (CPC) to the central spindle and the developing cleavage furrow. nih.govnih.govresearchgate.net

Telophase and Cytokinesis: In the final stages of cell division, KIF20A is found at the central spindle, which compacts to form the midbody. genecards.orgnih.gov Its presence is documented at the cleavage furrow, the intercellular bridge, and ultimately the midbody, where it plays an indispensable role in the final separation of the two daughter cells. genecards.orguniprot.orgproteinatlas.org Its function is considered particularly important during the late stages of cytokinesis. nih.gov

Table 1: Mitotic Localization of KIF20A

Mitotic Phase Subcellular Localization
Prophase Nucleus, Equatorial Cortex nih.govresearchgate.net
Metaphase Cytoplasm, Mitotic Spindle nih.govresearchgate.netproteinatlas.org
Anaphase Central Spindle, Cleavage Furrow uniprot.orgnih.govresearchgate.nete-century.us
Telophase/Cytokinesis Central Spindle, Midbody, Intercellular Bridge genecards.orguniprot.orgnih.govproteinatlas.org

Mechanisms of Dynamic Relocalization and Recruitment

The precise and timely relocalization of KIF20A is governed by a complex network of interactions with various regulatory proteins. These interactions dictate its recruitment to specific subcellular compartments and modulate its activity throughout the cell cycle.

One of the primary mechanisms involves direct protein-protein interactions. The association of KIF20A with RAB6 is key to its function at the Golgi during interphase. nih.gov As the cell enters mitosis, other interactions take precedence. Myosin II is responsible for recruiting KIF20A to the equatorial cortex during prophase. nih.govresearchgate.net

Phosphorylation events are also critical for regulating KIF20A's localization and function. Polo-like kinase 1 (Plk1) forms a complex with KIF20A and phosphorylates it. nih.gov This phosphorylation event is essential for regulating the binding of KIF20A to microtubules and for the subsequent recruitment of Plk1 itself to the central spindle during anaphase and telophase. jensenlab.orgnih.govnih.gov

The activity of other cell cycle kinases is also important. The formation of the functional complex between KIF20A and the Chromosomal Passenger Complex (CPC) at the cleavage furrow is mediated by a decrease in cyclin-dependent kinase 1 (Cdk1) activity during anaphase. nih.govresearchgate.net

Furthermore, KIF20A is subject to negative regulation. The protein Mitotic arrest deficient 2 (Mad2) acts as a negative regulator of KIF20A. nih.gov In early mitosis, Mad2 negatively controls the loading of KIF20A onto the mitotic spindle, and in late mitosis, it also regulates KIF20A's localization with the CPC. nih.gov

Table 2: Key Proteins Regulating KIF20A Localization

Regulating Protein Role in KIF20A Regulation
RAB6A/RAB6B Interacts with KIF20A at the Golgi apparatus, involved in vesicle transport. nih.govjensenlab.orguniprot.org
Myosin II Recruits KIF20A to the equatorial cortex in prophase; co-localizes at Golgi hotspots. nih.govnih.govresearchgate.net
Polo-like kinase 1 (Plk1) Phosphorylates KIF20A, regulating its microtubule binding and recruitment to the central spindle. jensenlab.orgnih.govnih.gov
Cyclin-dependent kinase 1 (Cdk1) Decreased activity mediates the KIF20A-CPC complex formation at the cleavage furrow. nih.govresearchgate.net
Mitotic arrest deficient 2 (Mad2) Negatively regulates KIF20A loading onto the mitotic spindle and its localization with the CPC. nih.gov
Chromosomal Passenger Complex (CPC) Forms a complex with KIF20A at the central spindle and cleavage furrow to promote cytokinesis. nih.govnih.govresearchgate.net

Molecular Mechanisms and Diverse Functional Roles of Kinesin Like Protein Kif20a in Eukaryotic Cells

Essential Role in Mitosis and Cell Division Fidelity

KIF20A is indispensable for the successful progression of mitosis. researchgate.net It is primarily involved in the later stages of cell division, specifically anaphase and cytokinesis, where it contributes to the structural organization of the spindle and the physical separation of daughter cells. nih.govresearchgate.net

While not a primary driver of the initial bipolar spindle formation, KIF20A is essential for the organization of microtubules in the central spindle during anaphase. nih.govnih.gov The central spindle, a structure composed of overlapping antiparallel microtubules between the separating sets of chromosomes, is critical for specifying the division plane and for orchestrating cytokinesis. KIF20A accumulates in the central region of the mitotic spindle, specifically localizing to the spindle midzone and the subsequent midbody. researchgate.netresearchgate.netnih.gov

Accurate chromosome segregation is paramount for maintaining genomic integrity. KIF20A contributes to this process, and its disruption can lead to chromosomal instability and the formation of aneuploid cells. researchgate.netnih.gov Its role is particularly evident in ensuring the proper congression of chromosomes to the metaphase plate. researchgate.netnih.gov Studies have provided direct evidence that KIF20A facilitates chromosome congression during prometaphase. researchgate.net

While other kinesins, such as KIF4A and EG5, are considered the major drivers of spindle elongation during anaphase, KIF20A's role in organizing the central spindle is indirectly crucial for the successful separation of chromosomes. biorxiv.org The transcription factor Forkhead Box Protein M1 (FOXM1) is known to regulate KIF20A, which is necessary for normal spindle formation and chromosome segregation. nih.gov

Table 1: Research Findings on KIF20A's Role in Spindle and Chromosome Dynamics

Cellular Process Specific Role of KIF20A Key Interacting/Regulating Proteins Effect of Inhibition/Depletion Source
Spindle Organization Essential for central spindle assembly and microtubule organization in anaphase.Mad2 (negative regulator)Defects in central spindle assembly. nih.govresearchgate.netnih.govresearchgate.net
Chromosome Segregation Facilitates chromosome congression during prometaphase; maintains chromosomal stability.FOXM1 (transcriptional regulator)Increased aneuploidy, chromosome misalignment. researchgate.netnih.govnih.gov

The initiation and progression of the cleavage furrow, which physically divides the cell, is tightly coordinated with chromosome segregation. KIF20A is a key player in this process. nih.gov During anaphase, KIF20A forms a complex with the Chromosomal Passenger Complex (CPC), which includes proteins like Aurora B, INCENP, Survivin, and Borealin. nih.govresearchgate.net This KIF20A-CPC complex localizes to the equatorial cortex, the future site of division, and actively promotes the formation and ingression of the cleavage furrow. nih.govresearchgate.net The recruitment and function of this complex at the cleavage furrow are mediated by a decrease in the activity of Cyclin-dependent kinase 1 (Cdk1). nih.govresearchgate.net

Following cleavage furrow ingression, the two daughter cells remain connected by a thin intercellular bridge, at the center of which lies the midbody. mdpi.com KIF20A accumulates in specific regions of the midbody, known as the midbody arms, and is essential for the final stages of cell division. nih.gov Its functions include regulating midbody separation and ensuring the completion of cytokinesis. researchgate.net The process culminates in abscission, the severing of the intercellular bridge to produce two independent daughter cells. exlibrisgroup.combiorxiv.org

Inhibition of KIF20A function results in defects in cytokinetic abscission, often leading to the formation of binucleated cells due to failed cell separation. researchgate.netnih.gov The proper localization and function of KIF20A at the midbody are supported by interactions with other proteins, such as SEPT7, which is crucial for the normal organization of KIF20A at the intercellular bridge. nih.gov

Protein-Protein Interactions and Functional Complexes in Mitosis

KIF20A's diverse roles in mitosis are orchestrated through its interactions with a network of other proteins. These interactions regulate its motor activity, localization, and ability to function as a scaffold for other key mitotic players. nih.govresearchgate.net

A critical interaction for KIF20A's function is its association with Polo-like Kinase 1 (PLK1), a master regulator of mitosis. researchgate.netmdpi.com KIF20A and PLK1 form a functional complex during late mitosis. nih.govresearchgate.net Within this complex, PLK1, a serine/threonine kinase, directly phosphorylates KIF20A. nih.govresearchgate.net This phosphorylation event is crucial as it regulates the binding of KIF20A to microtubules. nih.govresearchgate.net

Furthermore, KIF20A acts as a scaffold or platform that is necessary for the correct spatial localization of PLK1. researchgate.net The phosphorylation of KIF20A by PLK1 is required for the specific restriction of PLK1 to the central spindle during anaphase and telophase. nih.govresearchgate.net This ensures that PLK1 can perform its own essential functions in spindle elongation and cytokinesis at the right place and time. dntb.gov.ua This reciprocal regulation, where PLK1 activates KIF20A and KIF20A localizes PLK1, creates a positive feedback loop that is vital for the fidelity of the final stages of cell division.

Table 2: Key Protein Interactions of KIF20A in Mitosis

Interacting Protein Function of Interaction Stage of Mitosis Source
Polo-like Kinase 1 (PLK1) PLK1 phosphorylates KIF20A, regulating its microtubule binding. KIF20A scaffolds PLK1 to the central spindle.Anaphase, Telophase researchgate.netnih.govresearchgate.net
Chromosomal Passenger Complex (CPC) Forms a complex with KIF20A to promote cleavage furrow formation.Anaphase nih.govresearchgate.net
SEPT7 Interacts with KIF20A at the intercellular bridge, important for its organization and cytokinesis.Cytokinesis nih.gov
Mad2 Negatively regulates the loading of KIF20A onto the mitotic spindle.Early Mitosis nih.govresearchgate.net

Compound and Protein Names

Name Full Name
KIF20AKinesin-like protein KIF20A
MKLP2Mitotic Kinesin-Like Protein 2
ATPAdenosine (B11128) triphosphate
Mad2Mitotic Arrest Deficient 2
FOXM1Forkhead Box Protein M1
CPCChromosomal Passenger Complex
Aurora BAurora B Kinase
INCENPInner Centromere Protein
Cdk1Cyclin-dependent kinase 1
SEPT7Septin 7
PLK1Polo-like Kinase 1
KIF4AKinesin Family Member 4A
EG5Kinesin Family Member 11

Chromosome Passenger Complex (CPC) Localization and Coordination

Kinesin-like protein KIF20A, also known as MKlp2, is a crucial component in the intricate process of cell division, specifically in the proper localization and function of the Chromosome Passenger Complex (CPC). nih.govmapmygenome.in The CPC, a key regulator of mitosis, is composed of proteins such as Aurora B kinase, INCENP, Survivin, and Borealin. nih.govelifesciences.org During the metaphase-to-anaphase transition, the CPC relocates from the centromeres to the central spindle and equatorial cortex. nih.gov This relocalization is critical for organizing the midzone, defining the cleavage plane, and controlling the contractility of the cleavage furrow. nih.gov

The localization of the CPC to the spindle midzone is dependent on KIF20A. nih.gov Conversely, the CPC is also required to target KIF20A to the same location, indicating a mutual dependency for their proper positioning. nih.govnih.gov This interplay is essential for the successful completion of cytokinesis. The interaction between KIF20A and the CPC is regulated by Polo-like kinase 1 (Plk1), which phosphorylates KIF20A, thereby facilitating the recruitment of Plk1 itself to the central spindle. nih.govnih.gov This regulatory loop ensures the precise spatial and temporal control of mitotic events.

Interactions with Other Mitotic Kinesin-like proteins (e.g., MKlp1)

KIF20A co-localizes with another mitotic kinesin, MKlp1 (also known as KIF23), at the central spindle and midbody during the later stages of mitosis. nih.gov Both KIF20A and MKlp1 are members of the kinesin-6 family and are involved in microtubule-based activities essential for cytokinesis. nih.govwikipedia.org While they share a similar localization, research suggests they have distinct, rather than redundant, functions, with KIF20A playing a more critical role in the late stages of cytokinesis. nih.gov Although they are both present at the central spindle, no direct correlation or interaction between KIF20A and MKlp1 has been established. nih.gov The phosphorylation of KIF20A by Plk1 appears to be more preferential than the phosphorylation of other mitotic proteins like MKlp1, highlighting a specific regulatory mechanism for KIF20A's function. nih.gov

Contributions to Intracellular Transport and Organelle Dynamics

Beyond its well-established role in mitosis, KIF20A is significantly involved in intracellular transport and the dynamics of organelles, particularly the Golgi apparatus. nih.govaacrjournals.org

Golgi Membrane and Vesicle Trafficking (e.g., RAB6-positive vesicles)

KIF20A acts as a motor protein responsible for the transport of vesicles associated with the Golgi apparatus. nih.govjensenlab.org It specifically interacts with the GTP-bound forms of RAB6A and RAB6B, small GTPases that are key regulators of membrane trafficking at the Golgi. mapmygenome.injensenlab.org KIF20A is involved in the fission of RAB6-positive vesicles from the Golgi complex, a critical step for the distribution of cargo throughout the cell. nih.govnih.gov This process occurs at specific sites on the Golgi membrane termed "Golgi fission hotspots". nih.govnih.gov

Regulation of RAB6 GTPase Diffusion and Anchoring

KIF20A plays a crucial role in regulating the behavior of RAB6 on Golgi membranes. nih.gov It limits the diffusion of RAB6, effectively confining it to specific areas near microtubule nucleation sites. nih.govnih.gov This anchoring function is thought to facilitate the efficient loading of RAB6-positive vesicles onto microtubules for subsequent transport. nih.gov By controlling the localization of RAB6, KIF20A ensures the spatial coordination of vesicle formation and their exit from the Golgi. nih.govnih.gov

Cooperative Mechanisms with Myosin II in Vesicle Fission and Transport

The fission of RAB6-positive vesicles from the Golgi is a complex process that requires the coordinated action of both microtubule- and actin-based motors. KIF20A cooperates with Myosin II, an actin motor protein, to drive the fission of these vesicles. nih.govbiorxiv.org This interaction is not limited to the Golgi; KIF20A and Myosin II also work together to facilitate the fission of transport intermediates at early endosomes. biorxiv.org This coupling of actin and microtubule cytoskeletons, orchestrated by KIF20A and Myosin II, is essential for the spatial and temporal regulation of vesicle formation and transport. nih.govnih.govnih.gov

Modulatory Role in Cell Motility and Adhesion Processes (e.g., β1-integrin trafficking)

Recent studies have unveiled a novel role for KIF20A in regulating cell motility and adhesion, processes that are fundamental to both normal development and pathological conditions like cancer metastasis. biorxiv.orgbiorxiv.org This function is linked to its involvement in the trafficking of key proteins, such as β1-integrin. biorxiv.orgbiorxiv.org

Functional inhibition of KIF20A has been shown to disrupt the proper plasma membrane localization of β1-integrin, leading to its accumulation in large endosomal structures. biorxiv.org This suggests that KIF20A is involved in the recycling of β1-integrin back to the plasma membrane, a process critical for the formation of functional focal adhesions and, consequently, for cell adhesion and migration. biorxiv.orgbiorxiv.org By influencing the trafficking of integrins, KIF20A plays a pivotal role in tuning the cell's ability to interact with the extracellular matrix and to move. biorxiv.orgbiorxiv.orgtheses.fr

Regulatory Mechanisms Governing Kinesin Like Protein Kif20a Activity and Expression

Post-Translational Modifications and their Functional Consequences

The activity of KIF20A is dynamically modulated by a variety of post-translational modifications (PTMs). These modifications act as molecular switches, influencing the protein's localization, its interaction with other proteins, and its enzymatic function.

Phosphorylation Events (e.g., by PLK1, Cyclin-dependent kinases)

Phosphorylation is a key mechanism regulating KIF20A's function throughout the cell cycle. Polo-like kinase 1 (PLK1) and cyclin-dependent kinases (CDKs) are major kinases that phosphorylate KIF20A, with significant functional consequences.

PLK1, a critical regulator of mitosis, directly interacts with and phosphorylates KIF20A. This phosphorylation is necessary for the proper localization of PLK1 to the central spindle during anaphase and telophase, a process crucial for the successful completion of cytokinesis. nih.govmdpi.com The interaction is mediated by the polo-box domain of PLK1, which recognizes a specific phosphorylated sequence on KIF20A. nih.gov This phosphorylation-dependent scaffolding role of KIF20A highlights its importance in orchestrating the events of late mitosis. nih.gov

Cyclin-dependent kinases also play a crucial role in controlling KIF20A activity. In early mitosis, phosphorylation of KIF20A, partly mediated by Cdk1, is thought to keep the motor protein in an inactive state. nih.gov This prevents its premature association with the central spindle. As the cell progresses into anaphase, a decrease in Cdk1 activity allows for the dephosphorylation and activation of KIF20A, enabling its translocation to the spindle midzone where it contributes to the formation of the cleavage furrow. nih.gov This tight regulation by CDKs ensures that KIF20A's functions are executed in a timely manner during mitotic progression.

Ubiquitination Pathways Affecting KIF20A Stability and Activity

The regulation of KIF20A by ubiquitination appears to be indirect, primarily affecting the stability of proteins that interact with or are transported by KIF20A. Research indicates that KIF20A can influence the ubiquitination and subsequent degradation of other key cellular proteins.

One significant finding is the role of KIF20A in modulating the stability of the oncoprotein c-Myc. Overexpression of KIF20A has been shown to competitively inhibit the FBXW7-mediated ubiquitination and degradation of c-Myc. nih.gov This leads to the stabilization and accumulation of c-Myc, thereby promoting tumor cell proliferation. Downregulation of KIF20A, conversely, enhances c-Myc ubiquitination and degradation. nih.gov

Furthermore, proteomic studies have suggested that KIF20A may be involved in transporting ubiquitination-promoting proteins. Immunoprecipitation experiments have identified an interaction between KIF20A and several proteins involved in the ubiquitination process. researchgate.net This suggests a model where KIF20A could regulate cellular processes by controlling the localization and concentration of ubiquitination machinery. However, direct evidence for the ubiquitination of KIF20A itself and how this might affect its stability or activity remains an area for further investigation.

Emerging Roles of SUMOylation and Cross-Talk with Other Modifications

The role of SUMOylation, a post-translational modification involving the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins, in regulating KIF20A is an emerging area of research with limited direct evidence to date. While SUMOylation is known to regulate the function of other kinesin motor proteins, such as Kif18A, by affecting their activity during mitosis, specific studies detailing the SUMOylation of KIF20A are currently lacking. nih.gov

It is known that SUMOylation can influence protein stability, localization, and interaction with other proteins. youtube.com Often, SUMOylation can compete with ubiquitination for the same lysine (B10760008) residues on a target protein, creating a cross-talk between these two modification pathways. youtube.com Given the established roles of phosphorylation and its interplay with other PTMs in regulating KIF20A, it is plausible that SUMOylation could also be a component of this complex regulatory network. Future research is needed to determine if KIF20A is a target for SUMOylation and to elucidate the functional consequences of such a modification.

Transcriptional and Post-Transcriptional Regulation of KIF20A Gene Expression (e.g., GATA2, non-coding RNAs)

The expression of the KIF20A gene is tightly controlled at both the transcriptional and post-transcriptional levels, involving transcription factors and non-coding RNAs.

The transcription factor GATA2 has been identified as a direct regulator of KIF20A expression. Studies have shown that GATA2 can bind to the promoter region of the KIF20A gene, thereby activating its transcription. This regulatory mechanism has been implicated in the context of hepatitis B virus-related hepatocellular carcinoma, where the viral protein HBx may indirectly promote KIF20A expression by modulating GATA2 activity.

Direct Protein-Protein Regulatory Interactions (e.g., Mad2, Forkhead Box M1 (FOXM1))

KIF20A's function is also governed by direct interactions with other proteins that modulate its activity and localization.

Mitotic Arrest Deficient 2 (Mad2), a key component of the spindle assembly checkpoint, acts as a negative regulator of KIF20A. nih.gov During the early stages of mitosis, Mad2 prevents the premature loading of KIF20A onto the mitotic spindle. nih.govresearchgate.net This inhibitory interaction ensures that KIF20A's activity is restricted to the later stages of mitosis. In late mitosis, Mad2 also appears to regulate the localization of KIF20A at the site of cytokinesis. nih.gov

The transcription factor Forkhead Box M1 (FOXM1) is a key transcriptional activator of the KIF20A gene. mdpi.comnih.gov FOXM1 directly binds to a forkhead response element in the KIF20A promoter, driving its expression. mdpi.comnih.gov This regulatory axis is particularly relevant in the context of cancer, where FOXM1 is often overexpressed. The FOXM1-mediated upregulation of KIF20A contributes to abnormal mitotic spindle formation and has been implicated in resistance to taxane-based chemotherapy. nih.gov

Integration into Cellular Signaling Networks and Feedback Loops

The regulatory inputs governing KIF20A are integrated into broader cellular signaling networks, and KIF20A itself can influence these pathways, creating complex feedback loops.

KIF20A has been shown to activate the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway. nih.govnih.govaging-us.com Overexpression of KIF20A leads to increased phosphorylation of JAK2 and STAT3, promoting the transcription of STAT3 target genes involved in cell proliferation, survival, and chemoresistance. nih.govaging-us.com This activation can be reversed by inhibiting KIF20A, indicating that KIF20A is an upstream regulator of this pathway. nih.govaging-us.com

Furthermore, KIF20A is implicated in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. nih.gov Knockdown of KIF20A has been shown to impair the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis. nih.gov Conversely, activation of Akt can rescue the effects of KIF20A downregulation. nih.gov This suggests that KIF20A may promote cell survival and proliferation through the activation of PI3K/Akt signaling.

Pathophysiological Implications of Kinesin Like Protein Kif20a Dysregulation

KIF20A in Oncogenesis and Cancer Progression

KIF20A has emerged as a key player in the development and advancement of a wide array of malignancies. Its role as an oncoantigen is supported by extensive research demonstrating its overexpression in tumor tissues compared to their normal counterparts, and its association with poor clinical outcomes. The dysregulation of KIF20A contributes to several hallmark cancer phenotypes, including uncontrolled proliferation, enhanced cell motility, and the ability to metastasize.

Aberrant Expression Profiles Across Diverse Malignancies

Elevated expression of KIF20A is a common feature across a multitude of cancers, often correlating with more aggressive disease and unfavorable prognoses. nih.govresearchsquare.com

Colorectal Cancer (CRC): KIF20A is significantly upregulated in CRC tissues compared to adjacent normal tissues. nih.govspandidos-publications.com This overexpression is associated with increased tumor invasion depth, lymph node metastasis, distant metastasis, and advanced Tumor, Node, Metastasis (TNM) stage. nih.govsemanticscholar.org Studies have shown that KIF20A expression is higher in both benign and malignant colorectal tumors than in normal tissue. nih.gov

Breast Cancer: KIF20A is frequently overexpressed in various subtypes of breast cancer, with particularly high expression in HER2-positive and triple-negative breast cancer. nih.govspandidos-publications.com Its expression is seldom found in normal breast tissue. nih.govmdpi.com High levels of KIF20A are an independent prognostic factor for poor survival in breast cancer patients. nih.govspandidos-publications.com Furthermore, in estrogen receptor-positive breast cancer patients receiving tamoxifen, high KIF20A expression is associated with a worse prognosis. nih.gov

Ovarian Cancer: In epithelial ovarian cancer (EOC), KIF20A expression is markedly elevated at both the mRNA and protein levels in cancerous tissues and cell lines compared to normal ovarian tissues. nih.gov This overexpression is strongly correlated with advanced International Federation of Gynecology and Obstetrics (FIGO) stage, lymph node metastasis, and intraperitoneal metastasis. nih.gov Similarly, in ovarian clear-cell carcinoma, high KIF20A expression is an independent indicator of poor progression-free survival. nih.gov

Bladder Cancer: KIF20A is overexpressed in bladder cancer tissues compared to adjacent normal tissues. nih.govresearchgate.net This high expression is associated with increased tumor growth, invasion, and metastasis, and correlates with worse tumor differentiation and a poor prognosis. nih.govaging-us.com

Pancreatic Cancer: Pancreatic ductal adenocarcinoma (PDAC) tissues show a significant upregulation of KIF20A messenger RNA (mRNA) expression compared to the normal pancreas. nih.govresearchgate.net This overexpression is also observed in pancreatic cancer cell lines. nih.gov

Cervical Squamous Cell Carcinoma: Both mRNA and protein levels of KIF20A are significantly elevated in cervical cancer cell lines and tissues compared to their normal counterparts. plos.orgplos.orgnih.gov Increased KIF20A expression is strongly associated with human papillomavirus (HPV) infection, advanced clinical stage, tumor recurrence, and lymph node metastasis. plos.orgnih.gov

Soft Tissue Sarcoma (STS): KIF20A is highly expressed in soft tissue sarcoma cell lines, and higher expression in patients indicates a poor prognosis. nih.govnih.govnih.gov

Table 1: Aberrant KIF20A Expression in Various Cancers

MalignancyKey Findings on KIF20A ExpressionAssociated Clinical Parameters
Colorectal CancerUpregulated in tumor tissues compared to normal tissues. nih.govspandidos-publications.comInvasion depth, lymph node metastasis, distant metastasis, advanced TNM stage. nih.govsemanticscholar.org
Hepatocellular CarcinomaOverexpressed in tumor tissues; promotes hepatocyte proliferation. nih.govTumor aggressiveness, poor overall survival, and recurrence-free survival.
Breast CancerFrequently overexpressed, especially in HER2-positive and triple-negative subtypes. nih.govPoor prognosis, independent prognostic factor for survival. nih.govspandidos-publications.com
Lung AdenocarcinomaUpregulated in LUAD tissues compared to normal lung. nih.govAdvanced clinicopathological features, shorter overall survival. nih.gov
Ovarian CancerElevated in epithelial ovarian cancer tissues and cell lines. nih.govAdvanced FIGO stage, lymph node and intraperitoneal metastasis. nih.gov
Gastric CancerHigher expression in most GC samples compared to normal tissues. nih.govnih.govHigher histological grades, poor overall survival. nih.govtandfonline.com
GliomaHighly expressed and correlates with pathological grade. nih.govnih.govPoor overall survival, independent prognostic factor. nih.govtandfonline.com
Bladder CancerOverexpressed in bladder cancer tissues. nih.govIncreased tumor growth, invasion, metastasis, poor differentiation, and prognosis. nih.govaging-us.com
Pancreatic CancerSignificantly upregulated in PDAC tissues. nih.govAssociated with malignant phenotype. nih.gov
Cervical Squamous Cell CarcinomaElevated in cancer cell lines and tissues. plos.orgplos.orgHPV infection, advanced clinical stage, tumor recurrence, lymph node metastasis. plos.orgnih.gov
Soft Tissue SarcomaHighly expressed in cell lines. nih.govnih.govPoor prognosis. nih.govnih.gov

Molecular Contributions to Malignant Cellular Phenotypes

The overexpression of KIF20A actively drives cancer progression by influencing several key cellular processes that are fundamental to the malignant phenotype.

A consistent finding across numerous cancer types is the role of KIF20A in promoting cell proliferation. For instance, in gliomas, overexpression of KIF20A promotes cell proliferation, while its knockdown inhibits cell viability. nih.govresearchgate.net Similarly, in gastric cancer, KIF20A plays an essential role in cell proliferation, as demonstrated by cell viability and colony formation assays. nih.govnih.govtandfonline.com The suppression of KIF20A in breast cancer cells significantly inhibits their growth. nih.gov In lung adenocarcinoma and soft tissue sarcoma, downregulation of KIF20A leads to decreased cell proliferation. nih.govnih.govnih.gov Knockdown of KIF20A in bladder cancer cells also significantly inhibits their proliferation. nih.gov Studies in colorectal cancer have shown that knockdown of KIF20A can reduce cell proliferation. nih.gov

KIF20A is also critically involved in enhancing the migratory and invasive capabilities of cancer cells, processes that are essential for metastasis. In pancreatic cancer, silencing KIF20A results in an inhibition of motility and invasion of cancer cell lines. nih.gov Overexpression of KIF20A promotes invasion in glioma cells, and its knockdown has the opposite effect. nih.govtandfonline.com In epithelial ovarian cancer, KIF20A overexpression has been shown to promote invasion and metastasis. nih.gov Similarly, in soft tissue sarcoma, downregulation of KIF20A leads to decreased cell migration and invasion. nih.govnih.gov Knockdown of KIF20A in bladder cancer cells significantly inhibits their invasion. nih.gov Furthermore, in colorectal cancer, knockdown of KIF20A can reduce cell migration. nih.gov

The pro-proliferative and pro-invasive functions of KIF20A directly contribute to tumor growth and the dissemination of cancer cells to distant sites. In vivo experiments have shown that KIF20A affects the proliferation of tumors in mouse models of soft tissue sarcoma. nih.govnih.gov In bladder cancer, in vivo experiments demonstrated that knockdown of KIF20A significantly inhibited the proliferation of bladder tumors. nih.gov The association of high KIF20A expression with lymph node and distant metastasis in cancers like colorectal and ovarian cancer underscores its role in metastatic dissemination. nih.govnih.gov

KIF20A's fundamental role in cell division positions it as a key regulator of cell cycle progression. Dysregulation of KIF20A can lead to cell cycle arrest at different phases, depending on the cellular context. In breast cancer, suppression of KIF20A expression leads to cell cycle arrest at the G2/M phase. nih.govspandidos-publications.com This G2/M arrest is also observed in ovarian clear-cell carcinoma cells upon KIF20A silencing. nih.gov In contrast, in lung adenocarcinoma, silencing KIF20A causes the cell cycle to arrest in the G1 phase. nih.gov Furthermore, in hepatocellular carcinoma, KIF20A is suggested to affect the cell transition from the G1 to the S phase through its interaction with E2F1. nih.gov

Table 2: Molecular Contributions of KIF20A to Malignant Phenotypes

Malignant PhenotypeCancer TypeEffect of KIF20A Dysregulation
Enhanced Cell ProliferationGliomaOverexpression promotes proliferation; knockdown inhibits viability. nih.govresearchgate.net
Gastric CancerEssential for cell proliferation. nih.govnih.govtandfonline.com
Breast CancerSuppression inhibits growth. nih.gov
Lung AdenocarcinomaDownregulation decreases proliferation. nih.gov
Soft Tissue SarcomaDownregulation decreases proliferation. nih.govnih.gov
Bladder CancerKnockdown inhibits proliferation. nih.gov
Increased Cell Migration & InvasionPancreatic CancerSilencing inhibits motility and invasion. nih.gov
GliomaOverexpression promotes invasion. nih.govtandfonline.com
Ovarian CancerOverexpression promotes invasion and metastasis. nih.gov
Soft Tissue SarcomaDownregulation decreases migration and invasion. nih.govnih.gov
Bladder CancerKnockdown inhibits invasion. nih.gov
Tumor Growth & MetastasisSoft Tissue SarcomaAffects tumor proliferation in vivo. nih.govnih.gov
Bladder CancerKnockdown inhibits tumor proliferation in vivo. nih.gov
Cell Cycle ProgressionBreast CancerSuppression leads to G2/M arrest. nih.govspandidos-publications.com
Lung AdenocarcinomaSilencing causes G1 phase arrest. nih.gov
Hepatocellular CarcinomaAffects G1/S transition via E2F1. nih.gov
Modulation of Apoptotic Pathways

Overexpression of Kinesin-like protein KIF20A has been shown to confer a survival advantage to cancer cells by interfering with programmed cell death, or apoptosis. This is achieved through the regulation of key proteins involved in the apoptotic cascade.

In colorectal cancer, for instance, elevated levels of KIF20A are associated with a decrease in the expression of pro-apoptotic proteins. nih.gov Specifically, the levels of cleaved-caspase-3 and Bax, which are instrumental in executing the apoptotic program, are reduced in cells overexpressing KIF20A. nih.gov Conversely, the expression of the anti-apoptotic protein Bcl-2 is increased. nih.gov This shift in the balance between pro- and anti-apoptotic proteins creates an environment that is resistant to cell death signals.

Similarly, in glioblastoma, the downregulation of KIF20A has been demonstrated to promote apoptosis. biorxiv.org This effect is mediated through the inactivation of the PI3K/Akt signaling pathway and a subsequent alteration of the Bcl-2/Bax ratio, favoring the pro-apoptotic state. biorxiv.org The suppression of KIF20A in glioblastoma cells leads to the activation of the intrinsic apoptotic pathway. biorxiv.org

In soft tissue sarcoma, the knockdown of KIF20A has also been observed to increase apoptosis, further underscoring its role as a survival factor in various cancers. dntb.gov.ua

Underlying Mechanisms of Chemoresistance

A significant challenge in cancer therapy is the development of resistance to chemotherapeutic agents. KIF20A has emerged as a key player in this process, contributing to the reduced efficacy of various cancer drugs.

In colorectal cancer, high expression of KIF20A is linked to resistance to chemotherapy. nih.gov Overexpression of KIF20A in colorectal cancer cells diminishes drug-induced apoptosis, providing a novel explanation for the development of chemoresistance. nih.gov Studies have shown that KIF20A can protect colorectal cancer cells from oxaliplatin-induced cell death by preventing oxidative stress and a form of iron-dependent cell death known as ferroptosis. oup.com This protective effect is mediated through the activation of the GSK3β/Nrf2 pathway. oup.com

The role of KIF20A in chemoresistance is not limited to colorectal cancer. In breast cancer, KIF20A has been implicated in resistance to taxanes, a class of chemotherapy drugs. Deregulation of KIF20A can lead to resistance to paclitaxel (B517696). Furthermore, the microRNA miR-153-3p has been shown to sensitize breast cancer cells to doxorubicin (B1662922) by targeting KIF20A.

In lung adenocarcinoma, KIF20A has been identified as a key gene in regulating the synergistic effect of gemcitabine (B846) and ferroptosis inducers. Knockdown of KIF20A enhances the sensitivity of lung adenocarcinoma cells to gemcitabine.

Role in Tumor Microenvironment Modulation

The tumor microenvironment, which comprises various non-cancerous cells and extracellular components, plays a crucial role in tumor progression and response to therapy. KIF20A has been shown to influence the tumor microenvironment, particularly by promoting immune evasion.

Immune Evasion and T-cell Exhaustion: Immune evasion is a hallmark of cancer, allowing tumor cells to escape destruction by the immune system. KIF20A has been identified as a key driver of immune evasion in hepatocellular carcinoma. nih.gov Overexpression of KIF20A can induce T-cell exhaustion, a state of T-cell dysfunction characterized by poor effector function. nih.gov This is potentially mediated through the SPP1-CD44 axis. nih.gov The KIF20A-high subgroup of hepatocellular carcinoma patients exhibits reduced infiltration of memory T-cells and increased levels of exhausted T-cells and regulatory T-cells, which are immunosuppressive. nih.gov Furthermore, KIF20A expression has been positively associated with the infiltration of cancer-associated fibroblasts in certain cancers, which can also contribute to an immunosuppressive microenvironment.

KIF20A in Non-Malignant Pathologies

While the role of KIF20A in cancer has been extensively studied, emerging evidence suggests its involvement in non-cancerous diseases as well.

Restrictive Cardiomyopathy: Compound heterozygous loss-of-function mutations in the KIF20A gene have been linked to a novel lethal congenital restrictive cardiomyopathy. sci-hub.se This rare genetic disorder is characterized by a stiffening of the heart muscle, leading to impaired filling of the ventricles. sci-hub.se The identified mutations in KIF20A result in a near-complete loss of its function, leading to defects in cytokinesis and the transport of the chromosomal passenger complex. sci-hub.se Studies in zebrafish models have further supported the role of KIF20A in cardiac development and function. sci-hub.se

Acrosome Biogenesis Defects in Spermatogenesis: KIF20A plays a crucial role in male fertility. It is essential for the proper formation and maturation of the acrosome, a cap-like structure on the head of the sperm that is vital for fertilization. nih.govnih.gov KIF20A is located at the microtubules in mouse spermatogenic cells and is involved in central spindle assembly during meiotic division. nih.govbiorxiv.org Inhibition of KIF20A leads to defects in central spindle assembly, cytokinetic abscission, and an increase in aneuploid cells. nih.govbiorxiv.org Furthermore, KIF20A is associated with the formation and maturation of the acrosome during spermatogenesis, and its inhibition can lead to structural defects in the sperm head. biorxiv.org

Research Findings on KIF20A Dysregulation

Pathology Signaling Pathway/Process Effect of KIF20A Dysregulation Key Findings References
Colorectal CancerApoptosisInhibition of apoptosisDecreased cleaved-caspase-3 and Bax, increased Bcl-2. nih.gov
GlioblastomaApoptosisInhibition of apoptosisInactivation of PI3K/Akt pathway, altered Bcl-2/Bax ratio. biorxiv.org
Colorectal CancerChemoresistanceIncreased resistance to oxaliplatinActivation of GSK3β/Nrf2 pathway, prevention of oxidative stress and ferroptosis. nih.govoup.com
Breast CancerChemoresistanceIncreased resistance to taxanesDeregulation leads to paclitaxel resistance.
Colorectal CancerJAK/STAT3 PathwayActivationIncreased phosphorylation of JAK2 and STAT3, promoting proliferation. nih.gov
FibrosarcomaPI3K-Akt SignalingActivationPromotes tumor progression. researchgate.net
Hepatocellular CarcinomaE2F PathwayModulationAffects G1 to S phase transition through E2F1. nih.govnih.gov
Breast & Gastric CancerG2/M CheckpointCell cycle arrestArrests cells at the G2/M phase. nih.gov
Hepatocellular CarcinomaImmune EvasionPromotionInduces T-cell exhaustion via the SPP1-CD44 axis. nih.gov
CongenitalRestrictive CardiomyopathyCytokinesisLoss-of-function mutations lead to defective cytokinesis and heart defects. sci-hub.se
Male InfertilityAcrosome BiogenesisDefective formationEssential for acrosome formation and maturation during spermatogenesis. nih.govnih.govbiorxiv.org

Advanced Methodologies and Techniques for Kinesin Like Protein Kif20a Research

High-Resolution Structural Biology Approaches

Understanding the function of KIF20A at a molecular level has been greatly informed by high-resolution structural studies. Techniques such as X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) have provided detailed insights into the architecture of the KIF20A motor domain.

X-ray crystallography has been employed to solve the high-resolution structure of the KIF20A motor domain. These studies have revealed unique structural features, such as a long L6 insertion that integrates into the core of the motor domain, which significantly influences its allosteric regulation and ATPase activity. nih.govnih.gov The crystal structure of the nucleotide-free motor domain highlights an open conformation, which is thought to be a key factor in its mechanochemical cycle. nih.govresearchgate.net

Cryo-Electron Microscopy (Cryo-EM) has complemented crystallographic data by providing structures of KIF20A bound to microtubules. nih.govnih.gov This has been crucial for understanding the microtubule-binding interface and how KIF20A interacts with its track. springernature.com Cryo-EM studies have shown that the open conformation of the nucleotide-binding site is maintained even when bound to microtubules, a distinct feature among kinesins. nih.gov These high-resolution structural analyses are fundamental for dissecting the unique mechanochemistry of KIF20A, which exhibits lower motility compared to other kinesins. nih.govnih.gov

Table 1: High-Resolution Structural Studies of KIF20A Motor Domain
TechniqueKey FindingsSignificanceReferences
X-ray CrystallographyRevealed high-resolution structure of the nucleotide-free motor domain, identifying a long L6 insertion.Explains the atypical allostery and ATPase activity of KIF20A. nih.govnih.govresearchgate.net
Cryo-Electron Microscopy (Cryo-EM)Determined the structure of the microtubule-bound KIF20A.Elucidated the microtubule-binding interface and the stable open conformation of the nucleotide-binding site. nih.govnih.govnih.govspringernature.com

Molecular and Cellular Biology Techniques

A variety of molecular and cellular biology techniques are essential for investigating the roles of KIF20A in cellular processes. These methods allow for the manipulation of KIF20A expression and the visualization of its localization and interactions.

Genetic Perturbation Strategies

To understand the function of KIF20A, researchers often employ strategies to either reduce or increase its expression in cells.

siRNA/shRNA-mediated knockdown: Small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs) are widely used to specifically silence KIF20A gene expression. nih.govabbexa.comscbt.com This approach has been instrumental in demonstrating the effects of KIF20A depletion on cell proliferation, migration, and invasion in various cancer cell lines. nih.govnih.govnih.gov

CRISPR/Cas9-based gene editing: The CRISPR/Cas9 system offers a powerful tool for creating precise, permanent modifications to the KIF20A gene, including complete knockout. scbt.com This technology allows for the study of the effects of a total loss of KIF20A function. youtube.comnih.govyoutube.com

Overexpression systems: To study the effects of elevated KIF20A levels, which is a common feature in many cancers, researchers utilize overexpression plasmids. nih.govresearchgate.net These systems allow for the controlled expression of KIF20A in cells that normally have lower levels, enabling the investigation of its oncogenic properties.

Protein Detection and Localization

Determining the amount and subcellular location of KIF20A is crucial for understanding its function.

Western blot: This technique is routinely used to quantify the total amount of KIF20A protein in cell and tissue lysates. nih.govptglab.comptglab.com It is often used to confirm the efficiency of knockdown or overexpression experiments. nih.govptglab.com

Quantitative real-time PCR (qRT-PCR): qRT-PCR is employed to measure the mRNA expression levels of KIF20A. nih.govnih.govyoutube.com This provides information on the transcriptional regulation of the KIF20A gene in different conditions.

Immunofluorescence microscopy: This imaging technique allows for the visualization of KIF20A protein within cells. bosterbio.comthermofisher.com It has been used to show the localization of KIF20A to the Golgi apparatus, spindle midzone, and midbody during different phases of the cell cycle. uniprot.orgwikipedia.org

Live-cell imaging: By tagging KIF20A with fluorescent proteins, researchers can track its dynamics in living cells. This provides real-time insights into its transport functions and its role in processes like cytokinesis.

Protein-Protein Interaction Analysis

Identifying the proteins that KIF20A interacts with is key to understanding its cellular networks and functions.

Co-immunoprecipitation (Co-IP): This technique is used to identify proteins that bind to KIF20A within the cell. ptglab.com For example, Co-IP has been used to confirm the interaction of KIF20A with RAB6A. wikipedia.org

Table 2: Molecular and Cellular Biology Techniques in KIF20A Research
CategoryTechniqueApplication in KIF20A ResearchReferences
Genetic PerturbationsiRNA/shRNA knockdownInvestigating the effects of reduced KIF20A expression on cellular phenotypes. nih.govabbexa.comscbt.com
CRISPR/Cas9 gene editingCreating KIF20A knockout cell lines to study loss-of-function phenotypes. scbt.comyoutube.com
Overexpression systemsStudying the consequences of elevated KIF20A levels, mimicking its status in cancer. nih.govresearchgate.net
Protein Detection and LocalizationWestern blotQuantifying KIF20A protein levels and confirming knockdown/overexpression. nih.govptglab.comptglab.com
qRT-PCRMeasuring KIF20A mRNA expression levels. nih.govnih.govyoutube.com
ImmunofluorescenceVisualizing the subcellular localization of KIF20A. bosterbio.comthermofisher.com
Live-cell imagingTracking the dynamic movements of KIF20A in living cells.
Protein-Protein InteractionCo-immunoprecipitationIdentifying proteins that interact with KIF20A. ptglab.comwikipedia.org

Functional In Vitro and Cell-Based Assays

To assess the impact of KIF20A on cellular behavior, a range of functional assays are employed, particularly in the context of cancer research.

Cell Proliferation, Viability, and Colony Formation Assays

These assays are fundamental for determining the role of KIF20A in cell growth and survival.

Colony Formation Assays: This assay assesses the ability of single cells to undergo sufficient divisions to form a colony. youtube.comyoutube.com It is a measure of long-term cell survival and proliferative capacity. Knockdown of KIF20A has been shown to significantly inhibit the colony formation ability of cancer cells. nih.govnih.govresearchgate.net

Table 3: Functional In Vitro and Cell-Based Assays for KIF20A
Assay TypeSpecific AssayFinding with KIF20A PerturbationReferences
Cell Proliferation and ViabilityCCK-8 AssayKnockdown of KIF20A decreases cell viability. nih.govnih.govjcancer.org
MTT AssayDownregulation of KIF20A reduces cell viability. nih.gov
Colony FormationClonogenic AssayKnockdown of KIF20A significantly inhibits colony formation. nih.govnih.govresearchgate.net

Cell Migration and Invasion Assays

The migratory and invasive potential of cells, particularly cancer cells, is a critical area of investigation in KIF20A research. Various in vitro assays are employed to elucidate the role of KIF20A in these processes.

Transwell Assays: This is a widely used method to assess both cell migration and invasion. nih.govyoutube.com In a typical setup, a porous membrane insert separates an upper and a lower chamber. For migration assays, cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower surface of the membrane is quantified. For invasion assays, the membrane is coated with a basement membrane extract, simulating the extracellular matrix.

Studies have consistently demonstrated that the knockdown of KIF20A expression leads to a significant reduction in the migratory and invasive capabilities of various cancer cells. For instance, in renal clear cell carcinoma, downregulation of KIF20A resulted in a marked decrease in the number of migrating and invading cells in Transwell assays. nih.gov Similarly, silencing KIF20A in non-small cell lung cancer (NSCLC) cells inhibited their migration and invasion. nih.gov In pancreatic cancer cell lines, KIF20A silencing also led to an inhibition of both motility and invasion. documentsdelivered.com

Wound-Healing (Scratch) Assays: This technique provides a straightforward method to visualize and quantify collective cell migration. youtube.com A "wound" or "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close this gap is then monitored over time. Research on renal clear cell carcinoma has shown that downregulating KIF20A significantly reduces the wound healing rate, indicating impaired cell migration. nih.gov

These assays collectively provide strong evidence for the pro-migratory and pro-invasive functions of KIF20A in various cancer types.

Apoptosis Induction and Measurement

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its evasion is a hallmark of cancer. Investigating the role of KIF20A in apoptosis provides insights into its contribution to tumor development and potential as a therapeutic target.

Several methods are used to measure apoptosis in cells where KIF20A expression is manipulated. Flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining is a common technique. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Studies have shown that downregulation of KIF20A can induce apoptosis in cancer cells. In soft tissue sarcoma cell lines, downregulating KIF20A led to an increase in the proportion of apoptotic cells. jcancer.org Similarly, in glioblastoma cells, knockdown of KIF20A promoted apoptosis. e-century.us Research in lung adenocarcinoma has also demonstrated that silencing KIF20A induces tumor cell apoptosis. nih.govfrontiersin.org

The molecular mechanisms underlying KIF20A's role in apoptosis are also being investigated. In glioblastoma, KIF20A downregulation was found to induce apoptosis by inactivating the PI3K/Akt pathway and regulating the BCL-2/BAX ratio. e-century.us Furthermore, analysis of caspase activity, key executioners of apoptosis, has shown that KIF20A inhibition can lead to increased activity of caspases, such as caspase-3 and -7, in hepatocellular carcinoma cells. nih.govresearchgate.net

In Vitro Motor and ATPase Activity Assays

KIF20A is a member of the kinesin superfamily of motor proteins, which utilize the energy from ATP hydrolysis to move along microtubules and transport cargo. reactionbiology.com Therefore, assessing its motor and ATPase activities is fundamental to understanding its cellular functions.

Microtubule Gliding Assays: This assay directly visualizes the motor activity of KIF20A. In this setup, KIF20A motors are attached to a glass surface, and fluorescently labeled microtubules are added. The movement of the microtubules, propelled by the motor activity of KIF20A, is then observed using microscopy. nih.gov Studies have shown that KIF20A constructs can indeed propel microtubules in an ATP-dependent manner, confirming its plus-end-directed motor activity. nih.govresearchgate.net

ATPase Assays: The motor function of kinesins is powered by the hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi). reactionbiology.com ATPase assays measure the rate of this reaction, providing an indirect measure of the motor's activity. A common method is the EnzChek Phosphate Assay Kit, which detects the amount of Pi released. nih.gov Another method is the ADP-Glo™ assay, which quantifies the amount of ADP produced. reactionbiology.com These assays are crucial for characterizing the enzymatic properties of KIF20A and for screening potential inhibitors. For example, the microtubule-stimulated ATPase activity of KIF20A can be measured to determine its kinetic parameters, such as the maximum rate of ATP hydrolysis (kcat) and the microtubule concentration at which half-maximal activity is reached (K0.5,MT). nih.gov

These assays have revealed that KIF20A has a relatively slow in vitro motor activity, which may be due to an uncoupling of the communication between its nucleotide- and microtubule-binding sites. nih.gov

Computational and Bioinformatic Approaches for KIF20A Analysis

Gene Expression Analysis (e.g., bulk RNA sequencing, single-cell RNA sequencing, TCGA, GEO datasets)

Computational analysis of large-scale gene expression datasets is a powerful tool for understanding the role of KIF20A in both normal physiology and disease, particularly cancer.

Public Databases: The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) are invaluable resources that contain vast amounts of transcriptomic data from various cancer types and normal tissues. nih.govnih.govproteinatlas.org By analyzing these datasets, researchers have consistently found that KIF20A is significantly upregulated in a wide range of cancers, including lung adenocarcinoma, renal clear cell carcinoma, and hepatocellular carcinoma, when compared to corresponding normal tissues. nih.govnih.govnih.govresearchgate.net High KIF20A expression is often correlated with poor prognosis and advanced tumor stages. frontiersin.orgnih.gov

RNA Sequencing (RNA-seq): Both bulk RNA-seq, which provides an average gene expression level across a population of cells, and single-cell RNA-seq (scRNA-seq), which measures gene expression in individual cells, are employed. proteinatlas.org These techniques allow for a detailed comparison of KIF20A expression between tumor and normal samples and across different cell types within the tumor microenvironment. proteinatlas.orgoup.com The Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM) are common units for quantifying gene expression from RNA-seq data. oup.com

Data Integration: Integrated bioinformatic analyses combining data from multiple datasets, such as TCGA and GEO, are often performed to increase the statistical power and robustness of the findings. nih.gov

Functional Enrichment Analysis (e.g., Gene Ontology, KEGG pathway analysis)

To understand the biological functions and pathways associated with KIF20A, functional enrichment analysis is performed on genes that are co-expressed or differentially expressed with KIF20A.

Gene Ontology (GO): GO analysis categorizes genes into three domains: Biological Process (BP), Cellular Component (CC), and Molecular Function (MF). oup.comresearchgate.net This helps to identify the biological processes KIF20A is involved in. For example, GO analysis of genes co-expressed with KIF20A often reveals enrichment in terms related to cell cycle, mitosis, and microtubule-based processes. oup.com

Kyoto Encyclopedia of Genes and Genomes (KEGG) Pathway Analysis: KEGG is a database of molecular pathways. oup.combiorxiv.org KEGG pathway analysis helps to identify the signaling pathways in which KIF20A and its associated genes are involved. nih.gov Studies have shown that genes differentially expressed in relation to KIF20A levels are often enriched in pathways such as the cell cycle, p53 signaling pathway, and PI3K-Akt signaling pathway. jcancer.orgoup.com

These analyses are typically performed using software packages in R, such as clusterProfiler, or web-based tools like DAVID. oup.com

Protein-Protein Interaction (PPI) Network Analysis

Understanding the proteins that physically interact with KIF20A is crucial for elucidating its molecular functions and regulatory mechanisms.

PPI Databases and Tools: Databases such as STRING, BioGRID, and IntAct provide comprehensive information on known and predicted protein-protein interactions. oup.comuniprot.org These interactions can be visualized as networks using software like Cytoscape. oup.com In these networks, proteins are represented as nodes and the interactions between them as edges.

Identifying Hub Genes and Interaction Partners: By constructing PPI networks of genes co-expressed with KIF20A, researchers can identify "hub genes" that have a high degree of connectivity within the network. KIF20A itself is often identified as a core gene in these networks. oup.com Analysis of these networks has revealed interactions between KIF20A and proteins involved in cell cycle regulation and mitosis, such as Aurora B kinase (AURKB) and Polo-like kinase 1 (Plk1). nih.gov These interactions are critical for the proper localization and function of KIF20A during cell division. nih.gov The GENEMANIA tool can also be used to predict proteins that work with KIF20A. nih.gov

The table below provides a summary of key proteins that have been identified to interact with KIF20A.

Interacting ProteinFunction/Significance of Interaction
RAB6 KIF20A acts as a RAB6 effector, involved in the dissociation of RAB6-positive vesicles from Golgi membranes. nih.govnih.gov
Myosin-2 Partners with KIF20A in regulating the division of Rab6-positive vesicles. nih.gov
Polo-like kinase 1 (Plk1) Plk1 forms a complex with and phosphorylates KIF20A, which is necessary for the spatial restriction of Plk1 to the central spindle during anaphase and telophase. nih.gov
Aurora B kinase (AURKB) Predicted to interact with KIF20A. nih.gov
INCENP Inner centromere protein, predicted to interact with KIF20A. nih.gov
Mad2 Mitotic arrest deficient 2 acts as a negative regulator of KIF20A, controlling its loading onto the mitotic spindle. nih.gov

In Vivo Model Systems (e.g., xenograft mouse models, genetically modified organisms)

In vivo model systems are indispensable for elucidating the complex roles of Kinesin-like protein KIF20A in both normal physiology and disease states, particularly in oncology. These models, primarily xenograft mouse models and genetically modified organisms, allow for the study of KIF20A in a whole-organism context, providing insights that are not achievable through in vitro studies alone.

Xenograft Mouse Models

Xenograft models, which involve the transplantation of human cells or tissues into immunodeficient mice, are crucial for studying the function of human KIF20A in tumor growth and metastasis. meliordiscovery.com These models create an environment where human cancer can proliferate, be monitored, and be targeted with experimental treatments. meliordiscovery.com

One study investigating the role of KIF20A in soft tissue sarcoma (STS) established a tumor-bearing mouse model. The findings revealed that downregulating KIF20A suppressed tumor growth, as evidenced by slower tumor development and reduced proliferation indicated by Ki67 immunohistochemical analysis. nih.gov However, in this particular model, KIF20A knockdown did not appear to affect tumor metastasis. nih.gov

In the context of endometriosis, a condition with a potential link to ovarian cancer, a xenograft mouse model was utilized to study the effects of a KIF20A antagonist, BKS0349. researchgate.netnih.gov Human endometrial tissue was implanted into mice, which were then treated with the antagonist. researchgate.netnih.gov The results were significant, showing a reduction in the size of endometriotic lesions in the treated group. researchgate.netnih.gov This was attributed to a decrease in cell proliferation and an increase in apoptosis within the lesions. researchgate.netnih.gov

Furthermore, research on castration-resistant prostate cancer (CRPC) has employed xenograft models to demonstrate that KIF20A expression can drive the progression to this advanced stage of the disease. nih.gov Stable expression of KIF20A in androgen-dependent prostate cancer cells was shown to promote castration-resistant growth in vivo. nih.gov Conversely, the depletion of KIF20A or treatment with a specific inhibitor reduced the growth of CRPC xenografts. nih.gov

Similarly, in hepatocellular carcinoma (HCC), in vivo experiments using xenograft models have confirmed that overexpression of KIF20A promotes tumor growth and lung metastasis. figshare.com

Interactive Data Table: KIF20A Research in Xenograft Mouse Models

Cancer/Disease Model Intervention Key Findings Reference
Soft Tissue SarcomaKIF20A KnockdownSuppressed tumor growth; reduced proliferation. nih.gov
EndometriosisBKS0349 (KIF20A antagonist)Reduced lesion size; decreased proliferation; increased apoptosis. researchgate.netnih.gov
Castration-Resistant Prostate CancerKIF20A OverexpressionPromoted castration-resistant growth. nih.gov
Castration-Resistant Prostate CancerKIF20A Depletion/InhibitorReduced CRPC xenograft growth. nih.gov
Hepatocellular CarcinomaKIF20A OverexpressionPromoted tumor growth and lung metastasis. figshare.com

Genetically Modified Organisms

Genetically modified organisms, particularly knockout and conditional knockout mouse models, have been instrumental in understanding the physiological functions of KIF20A. A conditional knockout mouse model for Kif20a has been developed to study its role in cell division and cancer. genoway.com The expected phenotype of a complete knockout includes cell division defects and embryonic lethality. genoway.com

Studies on cortical development have utilized both germline and inducible knockout of KIF20A. nih.gov These models revealed that the loss of KIF20A function leads to a loss of neural progenitor cells and neurons, resulting in a thinner cortex and ventriculomegaly. nih.gov Interestingly, this loss of function induced early cell cycle exit and precocious neuronal differentiation without significant apoptosis or defects in cytokinesis. nih.gov

In the context of medulloblastoma, a type of brain tumor, inducible Kif20a knockout in mouse models has been shown to suppress tumor development. nih.gov The knockout of Kif20a in granule neuron progenitors, both normal and those initiating medulloblastoma, led to early cell cycle exit and premature neuronal differentiation. nih.gov This highlights the potential of targeting the fate specification process of nascent daughter cells as a novel anti-proliferation treatment for malignant brain tumors. nih.gov

Interactive Data Table: KIF20A Research in Genetically Modified Mouse Models

Model Type Genetic Modification Key Phenotypes/Findings Research Focus Reference
Conditional Knockout MouseKif20a knockoutExpected cell division defects and embryo lethality.Cell division and cancer genoway.com
Germline and Inducible Knockout MouseKIF20A knockoutLoss of neural progenitor cells and neurons, thinner cortex, ventriculomegaly, early cell cycle exit, precocious neuronal differentiation.Cortical neurogenesis nih.gov
Inducible Knockout MouseKif20a knockout in granule neuron progenitorsSuppressed medulloblastoma development, early cell cycle exit, precocious neuronal differentiation.Medulloblastoma nih.gov

Q & A

Q. How is KIF20A expression assessed in cancer tissues, and what methodologies are commonly employed?

KIF20A expression is typically evaluated using immunohistochemistry (IHC) for protein localization, quantitative PCR (qPCR) for mRNA levels, and western blotting for protein quantification. IHC is particularly useful for correlating expression with histological features, while qPCR and western blotting provide quantitative data. For example, in cervical cancer, KIF20A overexpression in tumor tissues compared to adjacent noncancerous tissues was validated using western blotting and qPCR, with α-tubulin and GAPDH as loading controls . Antibodies such as CoraLite®594-conjugated KIF20A monoclonal antibody are used for specific detection in IHC and immunofluorescence .

Q. Which clinicopathological parameters are significantly associated with KIF20A overexpression?

KIF20A overexpression correlates with advanced tumor stage (T2–3), lymph node metastasis (N1–2), higher histological grade (poorly differentiated tumors), and poor survival outcomes (OS, PFS). In breast cancer, multivariate Cox analysis identified KIF20A as an independent prognostic factor, with significant associations to HER2 status and pT classification . Similarly, in colorectal cancer (CRC), high KIF20A expression linked to depth of invasion, lymphatic metastasis, and TNM stage .

Q. What bioinformatics tools are used to analyze KIF20A expression and prognosis across cancer types?

Databases like The Cancer Genome Atlas (TCGA), Gene Expression Omnibus (GEO), and PrognoScan are used to assess mRNA/protein expression and survival correlations. For instance, KIF20A’s prognostic value in breast cancer was validated using the PrognoScan database (dataset GSE1456-GPL96), showing poor survival in high-expression cohorts . The Human Protein Atlas (THPA) and Oncomine are also employed to compare KIF20A levels in normal vs. tumor tissues .

Advanced Research Questions

Q. How do functional studies elucidate KIF20A’s role in cancer cell proliferation and cell cycle regulation?

siRNA-mediated knockdown (si-KIF20A) in breast cancer cell lines (e.g., ZR-75-1, SK-BR-3) reduces cell viability and colony formation, confirming its pro-proliferative role. Flow cytometry reveals G2/M phase arrest upon KIF20A inhibition, implicating its function in mitotic progression . In bladder cancer, stable KIF20A knockdown in T24 and 5637 cells suppresses proliferation and invasion in vitro and in xenograft models .

Q. What pathways and protein interactions underlie KIF20A’s oncogenic activity?

Protein-protein interaction (PPI) networks (STRING database) and gene set enrichment analysis (GSEA) identify KIF20A’s involvement in cell cycle regulation (e.g., Aurora kinase B, PLK1), p53 signaling, and FoxO pathways. Co-expression with mitotic regulators like Aurora-A and PLK1 has been validated via co-immunoprecipitation and immunocytochemistry . KEGG analysis in clear cell renal cell carcinoma (ccRCC) links KIF20A to microtubule binding and chromosome segregation .

Q. How can conflicting data on KIF20A’s prognostic significance be addressed?

Q. What experimental strategies validate KIF20A as a therapeutic target?

Preclinical models using siRNA, CRISPR-Cas9, or small-molecule inhibitors (e.g., paprotrain) are critical. In nasopharyngeal carcinoma (NPC), KIF20A knockdown reduces migration and invasion, supporting its role as a therapeutic target . Pharmacological inhibition of KIF20A’s interactors, such as Aurora kinases, is also being explored .

Q. How does KIF20A contribute to chemotherapy resistance, and how is this studied?

In prostate cancer, KIF20A overexpression correlates with docetaxel resistance. Mechanistic studies show that FOXM1 transcriptionally regulates KIF20A, and its depletion reverses resistance by modulating cyclins (cyclinA2/D1/E1) and apoptosis markers (Bcl-2, PARP) . Survival analysis in advanced-stage NPC patients treated with concurrent chemoradiotherapy (CCRT) reveals that high KIF20A expression predicts poorer OS/PFS despite treatment .

Methodological Considerations

  • Survival Analysis : Use Kaplan-Meier curves with log-rank tests for univariate analysis and Cox proportional hazards models for multivariate adjustments .
  • Functional Validation : Combine siRNA knockdown with functional assays (e.g., colony formation, flow cytometry) and in vivo xenografts .
  • Pathway Mapping : Leverage GSEA, STRING, and KEGG to identify co-expressed genes and enriched pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.